2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide

Physicochemical profiling Drug-likeness Lipinski parameters

Select this compound when your screening cascade demands a GPR35-inactive reference standard with pre-validated target exclusion data. Unlike uncharacterized analogs, this molecule arrives with experimentally confirmed GPR35 antagonism inactivity (IC₅₀ > 100 µM), eliminating the need for costly internal counter-screening. Its unique 2-oxopyrimidin-1(2H)-yl-ethyl side-chain—absent from fibrate-class compounds—combined with a favorable drug-like profile (clogP 3.11, TPSA 55.73 Ų, only 3 rotatable bonds) makes it an ideal scaffold for permeability studies and SAR exploration around pyrimidinone-containing ligands. The defined H-bonding signature (1 HBD, 6 HBA) enables systematic probing of donor/acceptor effects on solubility.

Molecular Formula C16H18ClN3O3
Molecular Weight 335.79
CAS No. 2189499-30-5
Cat. No. B2921281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide
CAS2189499-30-5
Molecular FormulaC16H18ClN3O3
Molecular Weight335.79
Structural Identifiers
SMILESCC(C)(C(=O)NCCN1C=CC=NC1=O)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H18ClN3O3/c1-16(2,23-13-6-4-12(17)5-7-13)14(21)18-9-11-20-10-3-8-19-15(20)22/h3-8,10H,9,11H2,1-2H3,(H,18,21)
InChIKeyQFKXJUBATMKGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide (CAS 2189499-30-5): Chemical Identity and Screening Collection Provenance for Procurement Decisions


2-(4-Chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide (CAS 2189499-30-5) is a fully synthetic small molecule (C₁₆H₁₈ClN₃O₃; MW 335.79 g/mol) that combines a 4‑chlorophenoxy‑2‑methylpropanamide core with an N‑(2‑(2‑oxopyrimidin‑1(2H)‑yl)ethyl) side‑chain [1]. The compound has been physically accessioned into the European Chemical Biology Database (ECBD) screening collection under the identifier EOS64580, confirming its availability as a tangible sample for assay deployment rather than a virtual structure [1]. Its computed physicochemical parameters—clogP 3.11, topological polar surface area 55.73 Ų, 6 hydrogen‑bond acceptors, and 1 hydrogen‑bond donor—place it within oral drug‑like chemical space according to Lipinski's Rule of Five [1].

Why 2-(4-Chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide Cannot Be Replaced by a Generic Analog Without Quantitative Cross‑Validation


Compounds within the 2‑(4‑chlorophenoxy)‑2‑methylpropanamide class share a conserved acyl‑core, but even minor alterations to the N‑substituent, the heterocyclic linker, or the halogen position can invert target engagement, shift selectivity, and alter ADME properties in ways that are not predictable from structural similarity alone [1]. The compound discussed here bears a 2‑oxopyrimidin‑1(2H)‑yl‑ethyl side‑chain that is absent from earlier fibrate‑type analogs (e.g., clofibrate, bezafibrate) and from simpler N‑alkyl or N‑aryl derivatives; consequently, binding data, functional activity, and pharmacokinetic parameters obtained for any in‑class congener cannot be extrapolated to this molecule [1]. The evidence below demonstrates that direct comparative data—however limited—already reveal measurable points of differentiation that would be obscured if a purchasing decision relied solely on structural analogy.

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide Versus Closest Analogs and In‑Class Candidates


Physicochemical Signature (clogP and TPSA) Distinguishes the Compound from First‑Generation Fibrate‑Class Molecules

The target compound exhibits a computed clogP of 3.11 and a topological polar surface area (TPSA) of 55.73 Ų, locating it in a distinct region of oral drug‑like chemical space compared to clinically used fibrates such as clofibrate (clogP ~2.6; TPSA ~46 Ų) and bezafibrate (clogP ~3.7; TPSA ~99 Ų) [1][2]. While the target compound's lipophilicity is intermediate between these two comparators, its TPSA is markedly lower than bezafibrate, suggesting superior membrane permeation potential, and marginally higher than clofibrate, which may confer improved aqueous solubility relative to the more lipophilic bezafibrate [1][2].

Physicochemical profiling Drug-likeness Lipinski parameters

GPR35 Antagonism Screening Data: Experimentally Confirmed Inactivity Differentiates the Compound from Known GPR35 Antagonists

In a quantitative BRET‑based GPR35 antagonism assay employing 300 µM zaprinast as agonist and 10 µM CID2745687 as a positive‑control antagonist, the target compound (EOS64580) was tested in a concentration‑response format and classified as inactive (IC₅₀ > 100 µM) [1]. By contrast, the reference antagonist CID2745687 achieves >50% inhibition at 10 µM under identical conditions [1]. This inactivity profile is a direct, experimentally measured differentiator from other 2‑(4‑chlorophenoxy)‑2‑methylpropanamide derivatives that may retain GPR35 modulatory activity or from pyrimidinone‑containing chemotypes that act as GPR35 ligands.

GPR35 GPCR antagonism Selectivity profiling

Hydrogen‑Bond Donor Count Differentiates the Compound from Typical Fibrate PPARα Agonists and Influences Target‑Binding Potential

The target compound possesses a single hydrogen‑bond donor (HBD = 1), whereas fibrate‑class PPARα agonists such as bezafibrate (HBD = 2) and fenofibrate (HBD = 0) exhibit divergent HBD counts [1][2]. The presence of exactly one HBD, contributed by the secondary amide NH, balances solubility and passive permeability requirements while avoiding excessive desolvation penalties that can accompany higher HBD numbers during protein‑binding events [1]. This quantitative parameter is a structural feature embedded in the compound's architecture and does not change between synthetic batches, making it a stable procurement‑relevant differentiation factor.

Hydrogen-bonding capacity Target engagement Medicinal chemistry design

Rotatable Bond Count Distinguishes the Compound from More Conformationally Restricted Pyrimidinone‑Containing Chemotypes

With three rotatable bonds (RB = 3), the target compound occupies a low‑flexibility niche relative to many N‑substituted 2‑(4‑chlorophenoxy)‑2‑methylpropanamide analogs, which frequently carry longer or branched linkers yielding RB counts of 5–8 [1]. Lower rotatable bond count is associated with reduced entropic penalty upon target binding and improved ligand efficiency, provided that the constrained conformation does not sacrifice the ability to adopt the bioactive pose [1]. This property is a direct consequence of the rigid 2‑oxopyrimidin‑1(2H)‑yl‑ethyl linker and cannot be achieved with flexible alkyl‑chain analogs.

Conformational flexibility Ligand efficiency Binding entropy

Procurement‑Relevant Application Scenarios for 2-(4-Chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide Based on Verified Quantitative Evidence


Chemical Probe Development Where GPR35 Counter‑Screening Data Is Mandatory

Because the compound has been experimentally profiled in a GPR35 antagonism assay and found inactive (IC₅₀ > 100 µM), it is immediately suitable for target‑class screening campaigns in which GPR35‑mediated background must be excluded. The availability of pre‑existing antagonism data eliminates the need for an internal GPR35 counter‑screen, shortening the validation cycle and reducing assay costs relative to uncharacterized analogs [1].

Pharmacokinetic Profiling of Low‑Flexibility, Moderate‑Lipophilicity Scaffolds

The combination of clogP 3.11, TPSA 55.73 Ų, and only 3 rotatable bonds makes this compound a suitable candidate for permeability and metabolic stability studies aimed at understanding how low conformational flexibility affects oral bioavailability. Procurement is justified when the research question requires a scaffold with fewer degrees of freedom than most commercially available 2‑(4‑chlorophenoxy)‑2‑methylpropanamide derivatives [1].

Structure‑Activity Relationship (SAR) Studies Centered on the 2‑Oxopyrimidinone Heterocycle

The 2‑oxopyrimidin‑1(2H)‑yl‑ethyl side‑chain is a distinguishing structural feature that is absent from fibrate‑type analogs. Researchers constructing SAR datasets around pyrimidinone‑containing GPCR or enzyme ligands can use this compound as a reference point for evaluating how the chlorophenoxy‑propanamide core modulates the activity of the pyrimidinone moiety, leveraging the quantitative inactivity data at GPR35 as a selectivity benchmark [1].

Hydrogen‑Bonding and Solubility Optimization Studies

With exactly one hydrogen‑bond donor (the secondary amide NH) and six hydrogen‑bond acceptors, the compound presents a defined H‑bonding profile that can be used to systematically probe the impact of incremental donor/acceptor changes on solubility and permeability. This is especially relevant when comparing against bezafibrate‑type molecules (HBD = 2) or fenofibrate (HBD = 0) in formulation and solubility screens [1].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-2-methyl-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.